1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea
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Overview
Description
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrrolidinone ring, an ethoxyphenyl group, and a methylpyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with 3-methylpyridin-2-amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidinone ring. The final step involves the reaction of the pyrrolidinone intermediate with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, controlled reaction conditions, and efficient purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethoxyphenyl)-3-(3-methylpyridin-2-yl)urea: Lacks the pyrrolidinone ring.
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea: Contains a methoxy group instead of an ethoxy group.
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylpyridin-3-yl)urea: Has a different substitution pattern on the pyridine ring.
Uniqueness
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-3-26-16-8-6-15(7-9-16)23-12-14(11-17(23)24)21-19(25)22-18-13(2)5-4-10-20-18/h4-10,14H,3,11-12H2,1-2H3,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICWNGVALOOTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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